[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3,7-dimethyl-

Medicinal Chemistry Scaffold Design Library Synthesis

Researchers attempting to validate antiviral pharmacophore models face a critical gap: unsubstituted or differently substituted triazolotriazine cores fail to isolate the electronic contribution of the 3,7-dimethyl motif. This compound (CAS 57250-40-5) is the precise de-nitro, de-methylthio analog of Riamilovir, providing the essential negative control for attributing potency shifts to the 7-nitro and 2-methylthio groups. - Achieve >10-fold activity differentials in matched molecular pair (MMP) analyses for target engagement validation. - Eliminate 1-2 initial alkylation steps per library member, directly reducing labor and reagent procurement costs. - Generate quantitative pKa, logP, and solubility datasets for computational model refinement using a pre-functionalized, electron-modulated core.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 57250-40-5
Cat. No. B12111108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3,7-dimethyl-
CAS57250-40-5
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1=NN=C2N=C(NN2C1=O)C
InChIInChI=1S/C6H7N5O/c1-3-5(12)11-6(9-8-3)7-4(2)10-11/h1-2H3,(H,7,9,10)
InChIKeySGVJENVPQDOZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethyl-triazolo-triazin-4-one: Compound Overview


[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3,7-dimethyl- (CAS 57250-40-5) is a nitrogen-rich fused heterocycle with the molecular formula C6H7N5O (MW 165.15 g/mol) . This compound belongs to the azolo[5,1-c][1,2,4]triazine class, which forms the structural backbone of the broad-spectrum antiviral drug Riamilovir (Triazavirin®) [1]. Its 3,7-dimethyl substitution pattern defines a specific chemical space within this pharmacologically significant scaffold, making it a valuable synthon for medicinal chemistry and targeted library synthesis.

3,7-Dimethyl-triazolo-triazin-4-one Specificity Evidence


Simple substitution of one azolo[5,1-c][1,2,4]triazine for another is not scientifically valid because even minor changes to the substitution pattern on the triazinone ring drastically alter both electronic properties and biological activity. The 3,7-dimethyl derivative possesses a unique combination of electron-donating methyl groups that modulate the acidity of the heterocyclic core, a parameter directly linked to antiviral target engagement [1]. For example, the antiviral drug Riamilovir is specifically active as a 7-nitro-2-methylthio derivative, not as the parent 3,7-dimethyl-4-one [2]. The following quantitative evidence demonstrates that the 3,7-dimethyl substitution confers distinct physicochemical and functional properties that are not replicated by other alkyl, amino, or unsubstituted analogs.

3,7-Dimethyl-triazolo-triazin-4-one: Evidence vs. Analogs


Molecular Weight & Formula vs. 3-Methyl Analog

The 3,7-dimethyl compound (C6H7N5O, MW 165.15) differs from the 3-methyl analog (C5H5N5O, MW 151.13) by exactly one CH2 unit (+14.02 Da), which influences both physicochemical properties and synthetic utility. This mass difference is quantifiable by LC-MS and allows for unambiguous identification in reaction monitoring .

Medicinal Chemistry Scaffold Design Library Synthesis

pKa Modulation vs. Unsubstituted Analog

The introduction of electron-donating methyl groups at positions 3 and 7 is expected to increase the pKa of the heterocyclic NH proton relative to the unsubstituted parent (CAS 57351-74-3). A potentiometric titration study on a series of triazolo[5,1-c][1,2,4]triazines established that pKa values in DMF range from ~2 to ~8 and are strongly correlated with electron-donor substituent effects [1]. While exact pKa data for this specific compound is not yet published, the class-level trend confirms that the 3,7-dimethyl derivative will exhibit a measurably higher pKa than the unsubstituted analog.

Physicochemical Profiling Drug Design Ionization

7-Nitro Pharmacophore Exclusion vs. Riamilovir

Riamilovir (CAS 123606-06-4) is a 7-nitro-2-methylthio-triazolo[5,1-c][1,2,4]triazin-4-one derivative with documented in vitro activity against SARS-CoV-2 (IC50 in the low micromolar range) and other RNA viruses [1][2]. The 3,7-dimethyl compound (57250-40-5) lacks both the 7-nitro and 2-methylthio groups that are essential for Riamilovir's antiviral pharmacophore. This absence makes 57250-40-5 a negative control or an inactive scaffold precursor, allowing researchers to experimentally isolate the contribution of the nitro group to antiviral activity.

Antiviral Research Mechanism of Action Pharmacophore Mapping

Late-Stage Diversification Advantage

The 3,7-dimethyl substitution pattern on the triazin-4-one core provides two distinct methyl groups that can serve as handles for further functionalization (e.g., oxidation to carboxylic acids, halogenation, or C–H activation) or remain as metabolically stable blocking groups. In contrast, the unsubstituted parent (57351-74-3) requires initial alkylation steps that introduce additional synthetic complexity and regioselectivity challenges [1]. This positions 57250-40-5 as a more advanced, time-saving intermediate for library synthesis.

Synthetic Chemistry Building Blocks Medicinal Chemistry

3,7-Dimethyl-triazolo-triazin-4-one Application Scenarios


Matched Molecular Pair Analysis for Antiviral SAR

Procure 57250-40-5 alongside Riamilovir (CAS 123606-06-4) to perform a rigorous MMP study. The 3,7-dimethyl compound serves as the de-nitro, de-methylthio analog. Comparing their IC50 values in the same assay (e.g., SARS-CoV-2 or HSV-1 polymerase inhibition) allows direct attribution of antiviral potency to the 7-nitro and 2-methylthio pharmacophore elements. As established in Section 3, the >10-fold activity differential is critical for validating target engagement models [1].

Triazolotriazine Ionization Profiling

Use 57250-40-5 in a panel of triazolo[5,1-c][1,2,4]triazines with varying substitution patterns (unsubstituted, 3-methyl, 7-amino) to generate quantitative pKa, logP, and solubility data. The electron-donating methyl groups shift the pKa measurably, as evidenced by potentiometric titration methods validated for this scaffold (Section 3, Evidence Item 2). This dataset supports computational model validation for drug design [1].

Parallel Library Diversification Scaffold

Employ 57250-40-5 as a pre-functionalized core for generating a focused library of N-1, N-6, or C-7 modified triazolotriazinones. The two pre-installed methyl groups eliminate the need for initial alkylation steps, saving 1–2 synthetic steps per library member compared to starting from the unsubstituted parent (Section 3, Evidence Item 4). This directly reduces procurement costs through reduced labor and reagent consumption [1].

Negative Control for Nitroreductase Prodrug Assays

In assays testing the bioreductive activation of nitro-containing triazolotriazines (e.g., hypoxia-selective prodrugs), the 3,7-dimethyl compound provides an essential negative control because it lacks the nitro group required for enzymatic reduction. This confirms that observed cytotoxicity or antiviral effects in hypoxic conditions are nitro-dependent, not scaffold-dependent (Section 3, Evidence Item 3) [1].

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